2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-pyrrolidin-2-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(6(9)10)4-2-1-3-7-4/h4-5,7-8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBCRDTZCCZJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy 2 Pyrrolidin 2 Yl Acetic Acid and Its Derivatives
Stereoselective Synthesis Strategies
Stereoselective synthesis is crucial for producing optically pure pyrrolidine (B122466) derivatives, which are valuable precursors for various drugs. nih.govnih.gov The presence of both a hydroxyl group and an amino acid-like structure within 2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid necessitates strategies that can control the spatial arrangement at both the C2 position of the pyrrolidine ring and the adjacent carbon of the acetic acid side chain.
A primary strategy for achieving enantioselectivity is to utilize the "chiral pool," employing readily available, enantiomerically pure starting materials. nih.gov Natural amino acids, particularly L-proline and its derivatives like 4-hydroxyproline, are common and cost-effective precursors for the synthesis of chiral pyrrolidines. nih.govnih.govmdpi.com The synthesis of many pyrrolidine-containing drugs begins with these cyclic precursors. mdpi.com
For instance, (S)-prolinol, which is typically prepared by the reduction of L-proline with reagents like LiAlH₄ or LiBH₄, serves as a versatile starting compound. mdpi.com This approach leverages the inherent chirality of proline to establish the stereocenter at the C2 position of the pyrrolidine ring. Subsequent reactions are then performed to introduce the hydroxyacetic acid side chain, where the existing stereocenter can influence the stereochemical outcome of the newly formed chiral center.
When constructing the second stereocenter, diastereoselective control is paramount. The stereochemistry of the pyrrolidine ring, established from a chiral precursor like L-proline, can direct the approach of reagents to form one diastereomer preferentially. This substrate-controlled approach is a cornerstone of synthesizing complex molecules with multiple chiral centers.
An alternative is catalyst-controlled synthesis, where a chiral catalyst dictates the stereochemical outcome, regardless of the substrate's inherent chirality. This is particularly relevant in asymmetric cyclization reactions to form the pyrrolidine ring from acyclic precursors. nih.gov For example, the stereoselective 5-exo iodocyclization of certain olefinic compounds can produce trisubstituted pyrrolidines with defined relative stereochemistry. researchgate.net
Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules, with proline and its derivatives playing a central role. nih.govnih.gov The unique structure of proline, containing a secondary amine within a five-membered ring and a carboxylic acid, allows it to act as a highly effective catalyst. nih.gov It can form structurally defined enamines with carbonyl compounds, while the carboxylic acid group can coordinate with an electrophile via hydrogen bonding, guiding its approach to a specific diastereotopic face of the enamine. nih.gov
This catalytic cycle is the basis for numerous asymmetric transformations. A significant breakthrough in this field was the use of diarylprolinol silyl ethers, developed independently by Jørgensen and Hayashi in 2005, for the asymmetric functionalization of aldehydes. nih.govnih.gov Cinchonidine-derived bifunctional amino-squaramide catalysts have also been successfully employed in asymmetric cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org These organocatalytic methods offer a versatile platform for the enantioselective synthesis of pyrrolidine scaffolds from simple precursors. nih.gov
Table 1: Overview of Stereoselective Strategies
| Strategy | Description | Key Features | Precursors/Catalysts Example |
|---|---|---|---|
| Chiral Pool Synthesis | Utilization of naturally occurring, enantiomerically pure starting materials. | Relies on the inherent chirality of the starting material to establish stereocenters. | L-proline, 4-hydroxyproline |
| Substrate-Controlled Diastereoselection | An existing stereocenter in the molecule directs the formation of subsequent stereocenters. | Good for controlling relative stereochemistry. | Chiral pyrrolidine intermediates |
| Organocatalytic Asymmetric Synthesis | Use of small, chiral organic molecules to catalyze enantioselective reactions. | Avoids the use of metals; often environmentally friendly; high enantioselectivities achievable. nih.gov | Proline, Diarylprolinol silyl ethers nih.govnih.gov |
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. researchgate.net For this compound, a logical disconnection is the carbon-carbon bond between the pyrrolidine ring and the α-hydroxy acid side chain.
This disconnection leads to two key synthons: a pyrrolidine-2-carbaldehyde equivalent and a nucleophilic one-carbon unit that can generate the α-hydroxy carboxylate, such as a cyanide anion (in a cyanohydrin formation) or a glyoxylate derivative. The pyrrolidine-2-carbaldehyde synthon can, in turn, be derived from the corresponding amino acid, L-proline.
Therefore, the key precursors for the synthesis are:
L-proline (or D-proline): A readily available, inexpensive, and optically pure amino acid that serves as the source of the chiral pyrrolidine ring. mdpi.com
Glyoxylic acid (or its derivatives): Serves as the two-carbon electrophile to form the hydroxyacetic acid side chain. The condensation of pyrrolidine derivatives with glyoxylic acid is a common method for this transformation.
Another key intermediate in the synthesis of related structures is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be synthesized from L-proline by reaction with chloroacetyl chloride, followed by conversion of the carboxylic acid to a nitrile via an amide intermediate. beilstein-journals.org
Table 2: Key Precursors and Intermediates
| Precursor/Intermediate | Role in Synthesis | Source/Derivation |
|---|---|---|
| L-Proline | Source of the chiral pyrrolidine core. | Naturally occurring amino acid. |
| Glyoxylic Acid | Provides the α-hydroxyacetic acid moiety. | Commercially available. |
| (S)-Prolinol | Versatile chiral building block. | Reduction of L-proline. mdpi.com |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Key intermediate for functionalized pyrrolidines. | Derived from L-proline. beilstein-journals.org |
Novel Synthetic Routes and Methodological Advancements
Research continues to uncover novel and more efficient routes to pyrrolidine derivatives, moving beyond classical methods to improve yields, selectivity, and process sustainability.
One such advancement involves the hydrolysis of a cyanohydrin intermediate. For example, the synthesis of the related compound 2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetic acid involves heating 2-hydroxy-2-(1-benzylpyrrolidin-3-yl)acetonitrile with concentrated hydrochloric acid. prepchem.com Another novel approach is the one-pot reaction of 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran, catalyzed by CeCl₃·7H₂O, which transforms the amino group into a 2-hydroxy pyrrolidine ring system in high yields. acgpubs.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govtandfonline.com They are a promising technique for producing a wide variety of heterocyclic compounds. tandfonline.com
The synthesis of substituted pyrrolidines is well-suited to MCR strategies. A notable example is the asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in a one-pot operation. nih.gov This reaction efficiently constructs up to three stereogenic centers in a single step, affording highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov Another powerful MCR is the 1,3-dipolar cycloaddition of azomethine ylides (often generated in situ from an amino acid and an aldehyde) with various dipolarophiles, which provides direct access to the pyrrolidine core. tandfonline.com
Table 3: Multicomponent Reaction Strategies for Pyrrolidine Synthesis
| MCR Type | Reactants | Key Features |
|---|---|---|
| [3+2] Cycloaddition | Azomethine ylide + Alkene/Alkyne | Direct formation of the five-membered pyrrolidine ring; can be highly stereoselective. tandfonline.com |
| Imino Ester Cycloaddition | Phenyldihydrofuran + N-tosyl imino ester + Silane | One-pot synthesis of highly functionalized pyrrolidines; creates multiple stereocenters. nih.gov |
| Chalcone-based MCR | Aldehyde + Amino acid ester + Chalcone | One-pot synthesis of pyrrolidine-2-carboxylates. tandfonline.com |
Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions are powerful strategies for the construction of the pyrrolidine ring, a key structural component of this compound. These methods often provide high levels of stereocontrol, which is crucial for the synthesis of complex biologically active molecules. nih.gov
One of the most prominent methods for pyrrolidine synthesis is the [3+2] dipolar cycloaddition. mdpi.comacs.orgnih.gov This reaction typically involves an azomethine ylide as the three-atom component and an alkene or alkyne as the two-atom component. nih.gov The versatility of this approach allows for the introduction of various substituents on the pyrrolidine ring by choosing appropriately substituted starting materials. For instance, glycine-based decarboxylative [3+2] cycloaddition is a notable method for creating pyrrolidine-containing heterocyclic compounds. mdpi.com
Recent advancements have focused on developing more efficient and selective versions of these reactions. For example, iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams has been shown to be a general and highly selective method for synthesizing structurally complex pyrrolidines under mild conditions. acs.orgnih.gov Density functional theory (DFT) computations have been employed to understand the origins of the high regio- and diastereoselectivities observed in these cycloaddition reactions. acs.orgnih.gov
Furthermore, cascade reactions involving cycloaddition can lead to the formation of complex polycyclic systems containing the pyrrolidine moiety. A highly efficient decarboxylative double [3+2] cycloaddition reaction has been reported for the synthesis of tetracyclic pyrrolizidines. mdpi.com Another innovative approach involves a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.gov
| Reaction Type | Key Features | Reference |
| [3+2] Dipolar Cycloaddition | Utilizes azomethine ylides and alkenes/alkynes; offers good stereocontrol. | nih.govmdpi.com |
| Iridium-Catalyzed Reductive Cycloaddition | Generates azomethine ylides from amides/lactams under mild conditions; highly selective. | acs.orgnih.gov |
| Decarboxylative Double [3+2] Cycloaddition | A pseudo five-component reaction for synthesizing complex tetracyclic pyrrolizidines. | mdpi.com |
| Photo-Promoted Ring Contraction | A novel method to synthesize pyrrolidine derivatives from readily available pyridines. | nih.gov |
Metal-Catalyzed Synthetic Transformations
Metal-catalyzed reactions have become indispensable in the synthesis of pyrrolidine derivatives, offering high efficiency, selectivity, and functional group tolerance. Various transition metals, including iridium, rhodium, copper, and cobalt, have been employed to catalyze the formation of the pyrrolidine ring.
Iridium catalysts have been effectively used in the N-heterocyclization of primary amines with diols to produce a variety of cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org Chiral iridium complexes can also catalyze borrowing hydrogen annulation reactions to provide enantioenriched pyrrolidines. organic-chemistry.org
Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds is another mild and effective method for synthesizing pyrrolidines with complete regio- and chemoselectivity. organic-chemistry.org Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoride amides have provided insights into the catalytic cycle, which is proposed to proceed through a Cu(I)/Cu(II) pathway. nih.gov
Cobalt-catalyzed reactions have also been utilized. For example, Co2(CO)8 can catalyze the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines using cobalt or nickel catalysts can provide chiral C2- or C3-alkylated pyrrolidines, respectively. organic-chemistry.org
Heterogeneous catalytic hydrogenation of highly substituted pyrroles using rhodium catalysts is an effective method for producing functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. acs.org
| Metal Catalyst | Reaction Type | Key Advantages |
| Iridium | N-heterocyclization of primary amines with diols; Borrowing hydrogen annulation. | Good to excellent yields; Access to enantioenriched products. organic-chemistry.org |
| Copper | Intramolecular amination of unactivated C(sp3)-H bonds. | Mild conditions; Complete regio- and chemoselectivity. organic-chemistry.orgnih.gov |
| Cobalt | Chemodivergent synthesis from levulinic acid; Hydroalkylation of 3-pyrrolines. | Selective synthesis of pyrrolidines or pyrrolidones; Access to chiral alkylated pyrrolidines. organic-chemistry.org |
| Rhodium | Heterogeneous hydrogenation of substituted pyrroles. | Excellent diastereoselectivity; Formation of multiple stereocenters. acs.org |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of pyrrolidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. chemheterocycles.com This includes the use of environmentally friendly solvents, catalysts, and reaction conditions, as well as the development of multicomponent reactions to improve atom economy.
Microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency in the preparation of pyrrolidines, aligning with the principles of green chemistry. nih.gov Multicomponent reactions (MCRs) are particularly advantageous as they often involve simple experimental procedures, use low-cost and common starting materials, and can be carried out in environmentally benign solvents like ethanol. The synthesis of substituted 3-pyrroline-2-ones via a multicomponent reaction using an eco-friendly solvent and citric acid as a green additive is one such example.
The development of new synthetic methods that reduce the number of steps, minimize waste, and avoid hazardous reagents is a key focus. chemheterocycles.com For instance, a fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran and sodium borohydride in an acidic water medium provides pyrrolidines in very good yields, showcasing the use of a greener solvent. organic-chemistry.org
Chemical Reactivity and Transformations of 2 Hydroxy 2 Pyrrolidin 2 Yl Acetic Acid Derivatives
Functional Group Interconversions and Modifications
The inherent structure of 2-hydroxy-2-(pyrrolidin-2-yl)acetic acid derivatives, featuring a secondary amine, a hydroxyl group, and a carboxylic acid, offers a rich platform for a variety of functional group interconversions. The reactivity of these groups can be selectively targeted through the use of appropriate protecting groups and reaction conditions.
General transformations applicable to analogous structures include the oxidation of the secondary alcohol to a ketone and the reduction of the carboxylic acid to a primary alcohol. For instance, the hydroxyl group can be oxidized to a carbonyl group, yielding 2-oxo-2-(pyrrolidin-2-yl)acetic acid derivatives. Conversely, the carboxylic acid can be reduced to form 2-hydroxy-2-(pyrrolidin-2-yl)ethanol analogs acs.org. These fundamental conversions are pivotal for altering the electronic and steric profile of the molecule, thereby influencing its chemical and biological properties.
Derivatization Strategies for Structural Diversification
The diversification of the this compound scaffold is primarily achieved through derivatization of its reactive nitrogen and oxygen functionalities. These strategies are crucial for building molecular complexity and exploring structure-activity relationships in various scientific fields.
N-Alkylation and Acylation Reactions
The secondary amine of the pyrrolidine (B122466) ring is a key site for modification. N-alkylation and N-acylation are fundamental reactions for introducing a wide array of substituents.
N-Acylation: The protection of the pyrrolidine nitrogen is a common first step in multi-step syntheses involving proline and its derivatives. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group. The acylation is typically achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc)₂O nih.gov. This protection prevents the amine from participating in undesired side reactions and can influence the stereochemical outcome of subsequent transformations. For example, in the synthesis of related pyrrolidine-2-carboxylic acid analogs, amide formation is a key step, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) nih.gov.
N-Alkylation: The nitrogen atom can also be functionalized through alkylation. Reductive amination is a common method for N-alkylation of amino acids. More advanced ruthenium- and iron-based catalysts have been developed for the N-alkylation of cyclic α-amino acids with alcohols, offering a sustainable route to a variety of N-alkylated pyrrolidine and piperidine (B6355638) derivatives researchgate.net. For instance, Pd-catalyzed reductive N-alkylation has been successfully used in the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, showcasing a method that could be analogous for the derivatization of this compound rsc.org.
| Reaction Type | Reagent/Catalyst | Substrate Type | Product Type | Reference |
| N-Acylation (Boc Protection) | (Boc)₂O | Pyrrolidine Derivative | N-Boc-pyrrolidine Derivative | nih.gov |
| N-Amide Coupling | EDCI, HOBt | N-Boc-proline | N-Acyl-pyrrolidine | nih.gov |
| N-Alkylation | Ru/Fe Catalysts, Alcohols | Cyclic α-Amino Acids | N-Alkyl-pyrrolidines | researchgate.net |
| Reductive N-Alkylation | Pd/Al₂O₃, Carbonyl Compounds | Glutamic Acid | N-Alkyl-glutamic Acid | rsc.org |
Esterification and Amidation at the Carboxylic Acid Moiety
The carboxylic acid group provides another handle for extensive derivatization through esterification and amidation reactions. These modifications are essential for creating prodrugs, modifying solubility, and for further synthetic manipulations.
Esterification: The conversion of the carboxylic acid to an ester is a standard transformation. In the synthesis of related pyrrolidine-2-carboxylic acid derivatives, esterification has been achieved using reagents like trimethylsilyldiazomethane (B103560) or by treatment with thionyl chloride in an alcohol such as methanol (B129727) nih.govmdpi.com. For more complex substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed to facilitate the reaction between the carboxylic acid and an alcohol mdpi.com.
Amidation: Similar to esterification, amidation introduces a diverse range of functional groups. The reaction of the carboxylic acid with an amine, promoted by coupling agents, leads to the formation of an amide bond. This is a cornerstone of peptide synthesis, and the principles are directly applicable to derivatizing the acetic acid moiety of the target compound. For example, the synthesis of the drug Avanafil involves the condensation of a carboxylic acid with (S)-prolinol nih.gov.
| Reaction Type | Reagent/Catalyst | Substrate Type | Product Type | Reference |
| Esterification | Trimethylsilyldiazomethane | Pyrrolidine-2-carboxylic acid | Pyrrolidine-2-carboxylate ester | nih.gov |
| Esterification | SOCl₂, Methanol | 4-Hydroxypyrrolidine-2-carboxylic acid | Methyl 4-hydroxypyrrolidine-2-carboxylate | mdpi.com |
| Esterification | DCC, Methanol | N-Boc-4-hydroxy-L-proline | N-Boc-4-hydroxyproline methyl ester | mdpi.com |
| Amidation | Coupling Agents | Carboxylic Acid, Amine | Amide | nih.gov |
Ring-Opening and Rearrangement Reactions
The pyrrolidine ring, although relatively stable, can undergo ring-opening reactions under specific conditions. These transformations are powerful tools for skeletal remodeling, converting the cyclic framework into linear structures that can be used for further synthesis.
Recent advancements have focused on the reductive cleavage of the C–N bond in N-acyl or N-benzyl pyrrolidines. These reactions are often mediated by photoredox catalysis in combination with a Lewis acid acs.orgnih.gov. For instance, N-benzoyl pyrrolidines with various substituents at the 2-position can be converted into the corresponding linear N-benzoyl amines in high yields researchgate.net. These methods typically involve the generation of a radical intermediate, which then undergoes cleavage. The stability of the resulting radical often directs the regioselectivity of the C-N bond cleavage nih.gov. While these methods have been applied to proline derivatives and other 2-substituted pyrrolidines, their application to derivatives of this compound would depend on the compatibility of the α-hydroxy acid side chain with the reaction conditions.
Oxidation and Reduction Chemistry in the Pyrrolidine Framework
Oxidation and reduction reactions can modify both the pyrrolidine ring itself and its substituents, leading to a wide range of structurally diverse compounds.
Oxidation: The oxidation of the pyrrolidine ring, specifically at the carbon adjacent to the nitrogen atom, is a known transformation. N-acyl pyrrolidines can be oxidized to the corresponding N-acyl-pyrrolidin-2-ones (lactams) using various oxidizing systems, including iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex acs.org. More recently, selective electrochemical aminoxyl-mediated Shono-type oxidations have been developed for converting functionalized pyrrolidines to pyrrolidinones acs.org. Furthermore, hypervalent iodine reagents have been used to achieve α-functionalization of N-protected pyrrolidines, which proceeds through an N-acyliminium ion intermediate nih.gov.
Reduction: The reduction of the pyrrolidine ring from a pyrrole (B145914) precursor is a common synthetic strategy. Catalytic hydrogenation of substituted pyrroles over catalysts like rhodium on alumina (B75360) can produce highly substituted pyrrolidines with excellent diastereoselectivity unirioja.es. Regarding the substituents, the carboxylic acid group of proline derivatives can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) nih.govnih.gov. This transformation is fundamental in converting amino acids into chiral building blocks like prolinol.
| Reaction Type | Reagent/Catalyst | Substrate Type | Product Type | Reference |
| Ring Oxidation | Fe(II)/H₂O₂ or Fe complex/O₂ | N-Acyl-pyrrolidine | N-Acyl-pyrrolidin-2-one | acs.org |
| Ring Oxidation (Electrochemical) | Aminoxyl Mediator | Functionalized Pyrrolidine | Pyrrolidinone | acs.org |
| Ring Reduction | H₂, Rh/Al₂O₃ | Substituted Pyrrole | Substituted Pyrrolidine | unirioja.es |
| Carboxylic Acid Reduction | LiAlH₄ or BH₃ | Proline Derivative | Prolinol Derivative | nih.govnih.gov |
Structural Elucidation Methodologies for 2 Hydroxy 2 Pyrrolidin 2 Yl Acetic Acid Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. longdom.org For a molecule like 2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid, a suite of advanced 1D and 2D NMR experiments is required for an unambiguous assignment of its structure.
One-Dimensional and Two-Dimensional NMR Applications (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental data regarding the number and types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton. The protons on the pyrrolidine (B122466) ring would typically appear in the δ 1.5-3.5 ppm range, while the proton on the carbon bearing the hydroxyl and carboxyl groups (α-hydroxy proton) would likely resonate further downfield.
¹³C NMR: The carbon spectrum confirms the presence of the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield shift (δ > 170 ppm), while the carbons of the pyrrolidine ring and the α-hydroxy carbon would appear at intermediate shifts.
While 1D NMR provides essential information, complex signal overlap and multiplicity often require two-dimensional (2D) NMR techniques for complete assignment. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. sdsu.edu For this compound, COSY is crucial for tracing the connectivity of the protons within the pyrrolidine ring, establishing the sequence of CH₂ and CH groups. A cross-peak between two proton signals indicates that they are J-coupled. emerypharma.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon atoms to their attached protons (¹H-¹³C one-bond correlations). sdsu.edu It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal for the α-hydroxy proton would show a cross-peak to its corresponding carbon signal in the HSQC spectrum. emerypharma.com
A predicted NMR data summary for this compound is presented below. Actual chemical shifts can vary depending on the solvent and pH.
Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (broad s) | ~175 | C to α-H, C to Pyrrolidine H-2 |
| α-Hydroxy Carbon (-C HOH) | ~4.0 (d) | ~75 | C to Pyrrolidine H-2 |
| Pyrrolidine C-2 | ~3.5 (m) | ~60 | C to α-H, C to C-3 Protons |
| Pyrrolidine C-3 | ~1.9 (m) | ~25 | C to C-2 Proton, C to C-4 Protons |
| Pyrrolidine C-4 | ~1.8 (m) | ~24 | C to C-3 Protons, C to C-5 Protons |
Stereochemical Assignment through NMR Parameters
Determining the relative and absolute stereochemistry of the two chiral centers (C-2 of the pyrrolidine ring and the α-hydroxy carbon) is a significant challenge. NMR can provide clues to the relative stereochemistry through analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. The magnitude of coupling constants between adjacent protons can sometimes indicate their dihedral angle, which is dependent on the stereochemical arrangement.
For the assignment of absolute configuration, NMR methods typically require the use of a chiral derivatizing agent (CDA). researchgate.net By reacting the molecule with an enantiomerically pure CDA, two diastereomers are formed. The NMR spectra of these diastereomers will show different chemical shifts, and by analyzing these differences according to established models for the specific CDA used, the absolute configuration of the original molecule can often be deduced. researchgate.net
Mass Spectrometry (MS) Approaches for Molecular Structure Confirmation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). researchgate.net This accuracy allows for the determination of a unique elemental formula. For this compound (C₆H₁₁NO₃), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical exact mass, thereby validating the molecular formula. researchgate.net
Molecular Formula and Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₃ |
| Theoretical Exact Mass | 145.0739 Da |
| Analysis Mode | Electrospray Ionization (ESI) |
| Expected Ion (Positive) | [M+H]⁺ = 146.0811 m/z |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure and connectivity. purdue.edu
For this compound, characteristic fragmentation pathways would be expected:
Loss of Water (H₂O): A neutral loss of 18 Da from the parent ion is a common fragmentation for molecules containing a hydroxyl group.
Loss of Formic Acid (HCOOH): A neutral loss of 46 Da, corresponding to the elements of the carboxylic acid group, is also a plausible fragmentation pathway.
Decarboxylation (-CO₂): Loss of carbon dioxide (44 Da) can occur.
Pyrrolidine Ring Opening: Fragmentation of the pyrrolidine ring can lead to a series of characteristic smaller ions.
Analysis of the MS2 spectrum of the closely related compound (S)-2-(2-Pyrrolidinyl)acetic acid hydrochloride reveals fragmentation patterns that help to understand how this class of compounds behaves in the mass spectrometer. massbank.jp
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can provide a comprehensive picture of the molecular structure and connectivity, X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules in the solid state. nih.gov This technique provides an unambiguous three-dimensional model of the molecule at atomic resolution. nih.gov
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the electrons in the molecule is collected and mathematically analyzed to generate an electron density map, from which the precise positions of all atoms can be determined.
To establish the absolute configuration, the effect of anomalous dispersion (or anomalous scattering) is utilized. thieme-connect.de This occurs when the X-ray energy is near the absorption edge of a heavier atom in the structure. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish between a molecule and its non-superimposable mirror image, thereby assigning the absolute stereochemistry (R or S) to each chiral center. thieme-connect.de For this compound, obtaining a suitable crystal and performing an X-ray diffraction experiment would be the gold standard for unequivocally confirming the absolute configuration of both the C-2 on the pyrrolidine ring and the α-hydroxy carbon.
Chiroptical Spectroscopy for Chirality Assessment
The unambiguous determination of the absolute configuration of stereogenic centers is a critical aspect of the structural elucidation of chiral molecules such as this compound. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, provides invaluable information for assigning the absolute stereochemistry and understanding the conformational preferences of molecules in solution. The two primary chiroptical techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions within a molecule. For compounds containing a pyrrolidine ring, the observed ECD spectrum is a composite of the electronic transitions associated with the chromophores present in the molecule. The sign and magnitude of the Cotton effects in an ECD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the chromophoric moieties.
Studies on proline-containing peptides have shown that the pyrrolidine ring conformation can lead to characteristic CD signals. For instance, a poly(L-proline) II (PPII) helix, a common secondary structure motif, exhibits a strong negative band around 204-206 nm and a weak positive band around 228 nm. researchgate.net While this compound is not a peptide, the inherent conformational preferences of its pyrrolidine ring can contribute to similar spectral features.
The process of assigning the absolute configuration using ECD typically involves a comparison of the experimental spectrum with the spectra of known standards or with theoretically calculated spectra. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool in this regard. nih.gov The methodology involves:
Generating a set of possible low-energy conformers for a given stereoisomer.
Calculating the ECD spectrum for each conformer.
Averaging the calculated spectra based on the Boltzmann population of each conformer.
Comparing the resulting theoretical spectrum with the experimental one. A good match allows for the confident assignment of the absolute configuration.
The influence of substituents on the pyrrolidinyl ring on the chiroptical properties has been noted in various studies, where the distortion of the ring and the presence of different functional groups can lead to unexpected and informative CD spectra. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to the vibrational transitions within a molecule. A key advantage of VCD is that every vibrational mode in a chiral molecule is potentially VCD active, providing a rich source of stereochemical information. This technique is particularly powerful for molecules with multiple chiral centers and conformational flexibility, such as this compound.
The determination of absolute configuration by VCD follows a similar comparative approach to ECD, relying heavily on computational modeling. rsc.org The experimental VCD spectrum, which shows both positive and negative bands for different vibrational modes, is compared with the DFT-calculated spectrum for a specific enantiomer. A match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. researchgate.net
For proline and its analogs, VCD has been successfully used to study their conformational preferences in different solvent environments. nih.govrsc.org The technique is sensitive to subtle changes in the molecular structure, including the puckering of the pyrrolidine ring and the orientation of the carboxylic acid and hydroxyl groups. The analysis of VCD spectra of amino acids in aqueous solutions can be challenging due to strong water absorption, but methods using films or considering explicit solvent molecules in calculations have been developed to overcome this. rsc.orgnih.gov
The combination of experimental VCD data with DFT calculations offers a robust method for the unambiguous assignment of the absolute configuration of complex molecules like this compound, especially when crystallographic methods are not feasible. researchgate.net
Illustrative Chiroptical Data
| Spectroscopic Technique | Parameter | Hypothetical Value/Observation | Interpretation |
| ECD | Wavelength (λmax) | ~215 nm | Corresponds to the n → π* transition of the carboxylic acid chromophore. |
| Cotton Effect Sign | Positive | The sign is determined by the stereochemistry at the α-carbon and the conformation of the pyrrolidine ring. | |
| Molar Ellipticity ([θ]) | +5000 deg·cm2/dmol | The magnitude reflects the rigidity and specific geometry of the chromophore environment. | |
| VCD | Vibrational Mode | C=O stretch (acid) | A specific sign (e.g., positive) for this band in the experimental spectrum would be compared to the calculated spectrum. |
| Wavenumber (cm-1) | ~1730 cm-1 | Characteristic frequency for a carboxylic acid carbonyl group. | |
| C-O-H bend | The sign and intensity of this and other bands in the fingerprint region provide a unique signature for the specific stereoisomer. | ||
| N-H bend | |||
| C-H stretches | |||
| Computational (DFT) | Calculated ECD Spectrum | Good agreement with experimental spectrum | Supports the assignment of the (2S,2'S) absolute configuration. |
| Calculated VCD Spectrum | Good agreement with experimental spectrum | Confirms the absolute configuration and provides insights into the predominant solution-state conformation. |
Computational and Theoretical Investigations of 2 Hydroxy 2 Pyrrolidin 2 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecular systems. These methods provide detailed insights into the electronic structure and energy of molecules, forming the basis for understanding their chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal tool for investigating the properties of pyrrolidine (B122466) derivatives and related molecules due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.netutm.my DFT studies on molecules containing pyrrolidine and acetic acid moieties typically focus on optimizing the molecular geometry to find the most stable three-dimensional structure. These calculations can predict key bond lengths, bond angles, and dihedral angles. For 2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid, DFT calculations would likely be employed to determine the preferred orientation of the hydroxyl and carboxylic acid groups relative to the pyrrolidine ring.
Furthermore, DFT is used to calculate various electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. utm.my A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into charge distribution, intramolecular interactions, and the nature of chemical bonds. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Calculated Value | Significance |
| Total Energy | -X.XXXX Hartrees | Represents the electronic energy of the optimized geometry. |
| HOMO Energy | -Y.YY eV | Indicates the energy of the highest energy electrons, related to electron-donating ability. |
| LUMO Energy | +Z.ZZ eV | Indicates the energy of the lowest energy unoccupied orbitals, related to electron-accepting ability. |
| HOMO-LUMO Gap | A.AA eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | B.BB Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematically improvable approach to solving the electronic Schrödinger equation. nih.gov While computationally more demanding than DFT, ab initio methods are often used as a benchmark for accuracy.
For this compound, ab initio calculations could provide highly accurate predictions of its equilibrium geometry and electronic properties. These methods would be particularly valuable for studying excited states and for cases where DFT might not be sufficiently accurate. The choice of basis set is crucial in ab initio calculations, with larger basis sets generally yielding more accurate results at a higher computational cost.
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. researchgate.netnih.gov Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to map the energy landscape that governs the transitions between them.
Computational methods, including both molecular mechanics and quantum chemical calculations, are used to systematically explore the conformational space. By rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Table 2: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Conf-1 | ~60° | 0.0 | Hydrogen bond between hydroxyl and pyrrolidine nitrogen |
| Conf-2 | ~180° | 1.2 | Extended conformation, minimized steric hindrance |
| Conf-3 | ~-60° | 0.5 | Hydrogen bond between carboxylic acid and hydroxyl group |
Note: This table presents a hypothetical conformational analysis. The dihedral angle and relative energies are for illustrative purposes.
Reaction Mechanism Modeling and Transition State Analysis
Understanding the pathways by which a molecule is formed or undergoes chemical transformation is the domain of reaction mechanism modeling. For this compound, a key reaction of interest could be its formation, for instance, through the hydroxylation of a proline derivative. acs.orgcreative-proteomics.comresearchgate.net
Computational chemistry allows for the detailed exploration of proposed reaction mechanisms. longdom.org By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The transition state is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy (the activation energy) is a primary goal of these studies.
Methods like DFT are commonly used to model these reaction pathways. acs.org The calculated activation energies can provide insights into the feasibility and rate of a reaction. Furthermore, analysis of the transition state's geometry can reveal the key atomic motions involved in the bond-making and bond-breaking processes. For example, in a hypothetical hydroxylation reaction, modeling could elucidate whether the reaction proceeds via a radical mechanism or another pathway. acs.org
Molecular Docking and Binding Mode Predictions (Theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or other biomacromolecule. tandfonline.comnih.govpharmablock.comnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.
For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. The pyrrolidine scaffold is a common feature in many biologically active compounds and enzyme inhibitors. researchgate.nettandfonline.comnih.gov The docking process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding energy.
The results of a docking simulation can provide a detailed picture of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. For instance, the hydroxyl and carboxylic acid groups of this compound are likely to act as hydrogen bond donors and acceptors. pharmablock.com
Spectroscopic Property Simulations and Correlations
Computational methods can be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govyoutube.comresearchgate.net These simulations are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
The calculation of NMR chemical shifts and coupling constants is a common application of DFT. nih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These theoretical predictions can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. researchgate.netrsc.orggoogle.com
Similarly, the vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. researchgate.net This allows for the simulation of the IR spectrum. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak in the spectrum. This is particularly useful for identifying characteristic functional group vibrations.
Applications of 2 Hydroxy 2 Pyrrolidin 2 Yl Acetic Acid As a Chemical Building Block and Auxiliary
Role in Complex Molecule Synthesis
The inherent chirality and functional group array of 2-hydroxy-2-(pyrrolidin-2-yl)acetic acid make it a significant starting material for constructing intricate molecular architectures. evitachem.com Its utility is particularly evident in the generation of heterocyclic frameworks and as a foundational scaffold for biologically relevant, non-therapeutic molecules.
The pyrrolidine (B122466) nitrogen and the dual functionality of the hydroxyacetic acid portion (a hydroxyl group and a carboxylic acid) provide handles for a variety of cyclization and modification reactions. This allows for its incorporation into larger, more complex heterocyclic systems. For instance, the amine can be acylated or alkylated, and the carboxylic acid can be converted into esters or amides, while the hydroxyl group can be protected or used as a nucleophile. These transformations are fundamental steps in building diverse heterocyclic structures, which are prevalent in many areas of chemical science.
The core structure of this compound is a key component in the design of molecular probes and inhibitors used in biochemical research. A notable example is its role as a foundational element, designated as the R¹ amino acidic moiety, in the development of potent and selective inhibitors for the human GABA transporter GAT3. biorxiv.org
In one such inhibitor, SR-THAP, the this compound scaffold is N-substituted with a large lipophilic group. biorxiv.org The specific interactions of this core scaffold within the protein binding site have been detailed through structural studies. The carboxylate group forms hydrogen bonds with key amino acid residues, while the hydroxyl group also participates in hydrogen bonding, and the positively charged nitrogen of the pyrrolidine ring establishes a cation-π interaction. biorxiv.org This demonstrates the compound's utility as a rigid and stereochemically defined scaffold upon which further chemical diversity can be built to achieve specific molecular recognition properties. The development of such molecules, based on this core, is crucial for studying the structure and function of biological transporters. biorxiv.org
Table 1: Key Interactions of the this compound Scaffold in a GAT3 Inhibitor
| Scaffold Moiety | Interacting Residue(s) | Type of Interaction |
|---|---|---|
| Carboxylate Group | Y147, L70, G71 | Hydrogen Bonding |
| Hydroxyl Group | S309 | Hydrogen Bonding |
Utility in Asymmetric Catalysis
The chiral nature of this compound makes it a prime candidate for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. It can function both as a ligand for metal catalysts and as a primary organocatalyst.
While specific examples detailing the use of this compound itself as a ligand are not extensively documented in readily available literature, its structural motifs are common in successful chiral ligands. The pyrrolidine nitrogen and the oxygen atoms from the hydroxyl and carboxyl groups can act as coordination sites for a metal center. This chelation can create a rigid, chiral environment around the metal, enabling enantioselective transformations of a substrate. The principles are well-established with similar amino acid-derived ligands.
The field of organocatalysis frequently employs proline and its derivatives to catalyze stereoselective reactions. This compound is a derivative of proline and possesses the key structural elements for organocatalytic activity, namely the secondary amine of the pyrrolidine ring. This amine can form enamines or iminium ions with carbonyl substrates, which are key intermediates in many organocatalytic cycles, such as aldol (B89426) and Mannich reactions. The presence of the adjacent α-hydroxy acid moiety can influence the steric and electronic properties of the catalytic intermediates, potentially modulating the reactivity and selectivity of the transformation. The stereocenters on the scaffold are crucial for transferring chiral information to the product.
Integration into Polymeric Structures and Materials Science
Currently, there is limited specific information available in the public domain regarding the integration of this compound into polymeric structures or its application in materials science. However, its bifunctional nature—possessing both an amine and a carboxylic acid—makes it a potential monomer for the synthesis of polyamides or polyesteramides. The hydroxyl group offers an additional site for post-polymerization modification, which could be used to tune the material's properties. Its inherent chirality could also be exploited to create chiral polymers with potential applications in chiral separations or as specialized optical materials.
Structure Mechanism Relationship Smr Studies of Biochemical Interactions
Molecular Interactions with Biological Targets (e.g., transporter proteins, enzymes)
The pyrrolidine (B122466) scaffold is a versatile component in the design of molecules that can interact with a wide array of biological targets, including enzymes and transporter proteins. The specific functional groups attached to the pyrrolidine ring, such as the hydroxyl and carboxylic acid moieties in 2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid, play a crucial role in defining these interactions.
Ligand-Protein Binding Mechanisms (Molecular Level)
The binding of pyrrolidine derivatives to proteins is governed by a combination of intermolecular forces. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The substituents on the ring dictate the additional binding modes. For this compound, the following interactions are plausible:
Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are primary sites for hydrogen bonding with amino acid residues in a protein's active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid can be a strong hydrogen bond donor and, in its deprotonated carboxylate form, a strong hydrogen bond acceptor.
Ionic Interactions: The carboxylic acid group can be deprotonated at physiological pH, forming a negatively charged carboxylate ion. This can then form strong ionic bonds (salt bridges) with positively charged amino acid residues such as lysine, arginine, or histidine.
Van der Waals Forces: The non-polar C-H bonds of the pyrrolidine ring can engage in van der Waals interactions with hydrophobic pockets within a protein.
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |
| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor), Ionic Bonding (as -COO-) | Lysine, Arginine, Histidine, Serine, Threonine |
| Pyrrolidine Ring (N-H) | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Carbonyl oxygen of the peptide backbone |
| Pyrrolidine Ring (C-H) | Van der Waals Forces | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
Enzymatic Inhibition or Modulation at a Biochemical Level
Pyrrolidine derivatives have been identified as inhibitors of various enzymes. nih.govresearchgate.net For instance, some pyrrolidine-based compounds act as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov The inhibitory mechanism often involves the mimicry of the natural substrate or transition state of the enzymatic reaction. The functional groups on the pyrrolidine ring can bind to the active site of the enzyme, blocking the entry of the substrate.
In the case of this compound, the α-hydroxy acid moiety is a common feature in the inhibitors of certain dehydrogenases and other enzymes that process α-keto acids. The molecule could potentially act as a competitive inhibitor by binding to the active site in a manner similar to the natural substrate.
Effect of Stereochemistry on Molecular Recognition
The pyrrolidine ring in this compound contains a chiral center at position 2. The spatial arrangement of the substituents around this chiral center (stereochemistry) is critical for molecular recognition by biological targets. Different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities. nih.gov
This is because the binding sites of proteins are themselves chiral, being composed of L-amino acids. Consequently, one stereoisomer of a ligand may fit into a binding site with high affinity, while the other stereoisomer may bind weakly or not at all. For pyrrolidine derivatives, the cis or trans relationship of substituents on the ring can also dramatically influence biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insight
QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been found, the methodologies applied to other pyrrolidine derivatives provide insight into how such an analysis could be conducted.
Descriptor Development for Molecular Interaction Modeling
To build a QSAR model, the chemical structures of the compounds are represented by numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a molecule like this compound, relevant descriptors would include:
Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for modeling electrostatic and hydrogen bonding interactions.
Steric Descriptors: These relate to the size and shape of the molecule and include descriptors such as molecular weight, volume, surface area, and specific shape indices. These are important for understanding how a ligand fits into a binding pocket.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a molecule. This is critical for understanding hydrophobic interactions with the biological target.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
| Descriptor Class | Specific Descriptor Example | Relevance to Molecular Interaction |
|---|---|---|
| Electronic | Partial Charge on Hydroxyl Oxygen | Strength of hydrogen bonding |
| Steric | Molecular Volume | Fit within the enzyme's active site |
| Hydrophobic | LogP | Strength of hydrophobic interactions |
| Topological | Wiener Index | Overall molecular shape and branching |
Correlation of Structural Features with Molecular-Level Activity Trends
Once the descriptors are calculated for a series of related compounds, statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested compounds and to understand which structural features are most important for activity.
For pyrrolidine derivatives, QSAR studies have shown that the nature and position of substituents on the pyrrolidine ring are critical for their inhibitory activity against various enzymes. For example, in a series of pyrrolidine inhibitors, the presence of a bulky hydrophobic group at a certain position might be positively correlated with activity, suggesting the presence of a corresponding hydrophobic pocket in the target protein. Conversely, a negative correlation with a steric descriptor at another position might indicate that a bulky group hinders binding.
Development of Analytical Methodologies for 2 Hydroxy 2 Pyrrolidin 2 Yl Acetic Acid
Chromatographic Techniques for Separation and Purity Assessment
While general chromatographic principles are well-established for similar structures like pyrrolidine (B122466) derivatives and chiral acids, specific methods for 2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid are not documented in the available literature. Discussions on HPLC, GC, and chiral chromatography would be speculative without concrete experimental data.
High-Performance Liquid Chromatography (HPLC) Method Development
No peer-reviewed articles or technical documents were found that describe the development of an HPLC method for the separation and purity assessment of this compound. Information regarding suitable stationary phases, mobile phase compositions, and detection parameters is currently unavailable.
Gas Chromatography (GC) Applications
The volatility of this compound may necessitate derivatization for GC analysis. However, no studies detailing such procedures or any other GC applications for this compound have been reported.
Chiral Chromatography for Enantiomeric Purity
As this compound possesses chiral centers, the separation of its enantiomers is a critical aspect of its analysis. General approaches to chiral separations exist, often employing chiral stationary phases or chiral derivatizing agents. nih.gov However, the application and optimization of these techniques specifically for this compound have not been described.
Spectrophotometric and Spectroscopic Quantification Strategies
There is no available information on the use of spectrophotometric or spectroscopic methods for the quantification of this compound.
Validation of Analytical Methods for Research Purity and Identity
Method validation is a crucial step in ensuring the reliability of analytical data. pensoft.netpensoft.netjchr.orgresearchgate.net Without established analytical methods for this compound, no validation data regarding parameters such as linearity, accuracy, precision, and specificity can be presented.
Advanced hyphenated techniques (e.g., LC-MS/MS) for Trace Analysis and Structural Confirmation
Hyphenated techniques like LC-MS/MS are powerful tools for trace analysis and structural elucidation. nih.govnih.govresearchgate.net While a mass spectrum for the related compound 2-(Pyrrolidin-2-yl)acetic acid is available, providing its mass-to-charge ratio, this does not extend to the hydroxylated target compound. massbank.jp No studies utilizing LC-MS/MS for the analysis of this compound were found.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Pathways and Catalytic Systems
The synthesis of chiral molecules like 2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid, which contains a quaternary stereocenter, presents a considerable challenge. Future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic routes.
Key research avenues include:
Asymmetric Catalysis : While traditional methods exist, the development of novel catalytic systems is paramount. This includes exploring Brønsted base catalysis for direct aldol (B89426) reactions of glycine (B1666218) derivatives and leveraging advanced organocatalysis, where proline and its derivatives have already shown immense utility in forming carbon-carbon bonds with high stereochemical control. longdom.orgacs.orglibretexts.org The development of catalysts specifically tailored for this substrate could significantly improve yields and enantioselectivity.
Biocatalysis : The use of enzymes, such as transaldolases or engineered aldolases, offers a green and highly selective alternative for producing chiral γ-hydroxy-α-amino acids. nih.govnih.gov Future work could involve screening for or engineering enzymes capable of directly synthesizing the target molecule from simple, achiral starting materials. This biocatalytic approach promises high efficiency and unparalleled stereoselectivity. nih.gov
C(sp³)–H Activation : A highly promising and modern approach involves the palladium-catalyzed C(sp³)–H activation and alkylation of simple precursors like lactic acid or functionalized prolines. nih.govrsc.org This strategy allows for the direct formation of complex carbon skeletons from readily available starting materials, offering a streamlined and efficient route to novel analogues of this compound. nih.gov
Multicomponent Reactions (MCRs) : Designing one-pot, multicomponent reactions could provide rapid access to a library of substituted pyrrolidine (B122466) derivatives. tandfonline.com These strategies are highly atom-economical and can generate significant molecular complexity in a single step, which is ideal for creating diverse compound libraries for screening.
| Synthetic Strategy | Potential Advantages | Key Research Challenge | Relevant Precedent |
|---|---|---|---|
| Asymmetric Organocatalysis | Metal-free, operational simplicity, high stereocontrol. | Catalyst design for quaternary center formation. | Proline-catalyzed aldol and Mannich reactions. libretexts.orgillinois.edu |
| Biocatalysis (Enzyme-catalyzed) | High selectivity, mild reaction conditions, environmentally friendly. | Discovering or engineering a suitable enzyme. | Tandem aldol addition–transamination reactions. nih.govnih.gov |
| C(sp³)–H Activation | High efficiency, use of simple precursors, novel disconnections. | Substrate scope and functional group tolerance. | Pd-catalyzed synthesis of proline and lactic acid analogs. nih.govrsc.org |
| Multicomponent Reactions | Atom economy, rapid library synthesis, molecular diversity. | Controlling multiple stereocenters in a single pot. | [3+2] cycloaddition reactions for pyrrolidine synthesis. tandfonline.com |
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating research and development. For this compound, computational modeling can provide deep insights that guide experimental work.
Future directions in this area will focus on:
Mechanistic Elucidation : Using Density Functional Theory (DFT), researchers can model reaction pathways for the synthesis of the target molecule. qub.ac.uk This allows for the rational design of improved catalysts and reaction conditions by understanding transition states and intermediates. qub.ac.uk
Predictive Design of Derivatives : Molecular modeling techniques can be used to design novel derivatives with specific properties. oarjst.com For instance, by modeling the interaction of analogues with a target protein or material surface, scientists can predict their binding affinity or suitability as ligands before undertaking their synthesis. The pyrrolidine scaffold is particularly noted for its ability to explore 3D space effectively, a feature that can be systematically explored computationally. researchgate.netnih.gov
Conformational Analysis : The pyrrolidine ring is known for its conformational flexibility (pseudorotation). researchgate.netresearchgate.net Advanced computational analysis can predict the preferred conformations of this compound and its derivatives, which is crucial for understanding its function as a catalyst or a building block in larger systems. nih.gov
| Computational Method | Research Application | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Studying reaction mechanisms and catalyst-substrate interactions. | Rational design of more efficient catalysts and synthetic routes. qub.ac.uk |
| Molecular Dynamics (MD) | Simulating conformational flexibility and solvent effects. | Understanding the 3D structure and dynamic behavior in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with physical or chemical properties. | Predictive models for designing new materials or catalysts. |
| Molecular Docking | Predicting binding modes and affinities to target sites. | Screening of derivatives for applications in catalysis or materials binding. oarjst.com |
Development of Novel Methodologies for Structural and Mechanistic Analysis
A thorough understanding of the structure and reaction mechanisms of this compound and its derivatives requires sophisticated analytical techniques. Future research will benefit from the development and application of novel analytical methodologies.
Key areas for development include:
Advanced Spectroscopic Techniques : The use of advanced NMR techniques, such as 2D NMR, is crucial for unambiguously determining the constitution and relative stereochemistry of newly synthesized analogues. Furthermore, chiroptical methods like circular dichroism (CD) spectroscopy will be essential for confirming the absolute configuration, a critical aspect for chiral molecules. tcichemicals.com
High-Resolution Mass Spectrometry (HRMS) : HRMS coupled with techniques like ion mobility can provide detailed information about the size, shape, and structure of complex derivatives and their intermediates. This is particularly useful for studying reaction mechanisms and identifying transient species.
X-ray Crystallography : Obtaining single-crystal X-ray structures provides definitive proof of a molecule's three-dimensional structure and absolute stereochemistry. nih.gov Future efforts should focus on developing crystallization techniques for a wider range of derivatives, including their complexes with metals or other molecules.
Integrated Analytical Platforms : Combining synthesis, spectroscopic analysis (NMR), and computational modeling provides a powerful, synergistic approach to structure elucidation. acs.org This integrated strategy is particularly powerful for revising or confirming the structures of complex molecules where a single technique may not be sufficient.
Potential for Integration into Novel Chemical Systems or Materials (non-biological)
The unique combination of a chiral pyrrolidine ring, a hydroxyl group, and a carboxylic acid group makes this compound a highly attractive building block for non-biological applications in materials science and catalysis.
Emerging research avenues include:
Functional Polymers : α-hydroxy acids are precursors to biodegradable polyesters like poly(lactic acid). nih.govatamankimya.com The polymerization of this compound could lead to novel poly(α-hydroxy acids) with pendant pyrrolidine groups. researchgate.netacs.org These functional groups could introduce new properties, such as improved thermal stability, altered mechanical properties, or sites for further chemical modification.
Coordination Polymers and MOFs : The molecule's multiple heteroatoms (two oxygens, one nitrogen) make it an excellent candidate as a multidentate ligand for constructing coordination polymers or metal-organic frameworks (MOFs). researchgate.net The inherent chirality of the ligand could be transferred to the resulting material, creating chiral frameworks with potential applications in asymmetric catalysis or enantioselective separations. acs.org
Asymmetric Organocatalysis : The pyrrolidine moiety is a privileged scaffold in organocatalysis. longdom.orglibretexts.org this compound itself, or simple derivatives thereof, could function as novel organocatalysts. The presence of the hydroxyl and carboxylic acid groups offers additional hydrogen-bonding sites that can play a crucial role in stabilizing transition states and inducing high enantioselectivity in catalytic transformations.
| Application Area | Key Structural Feature | Potential Advantage |
|---|---|---|
| Functional Biodegradable Polymers | α-hydroxy acid backbone | Creation of polyesters with pendant functional groups for tuning properties. nih.govacs.org |
| Chiral Ligands for MOFs | Multidentate (N,O,O) and chiral | Formation of chiral porous materials for catalysis or separation. researchgate.net |
| Asymmetric Organocatalysts | Chiral pyrrolidine with H-bond donors | New catalysts for stereoselective C-C bond formation. longdom.orglibretexts.org |
| Chiral Auxiliaries | Resolvable chiral acid/amine | Use in the separation of other racemic compounds. tcichemicals.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution, where the pyrrolidine nitrogen attacks a chloroacetic acid derivative under basic conditions (e.g., NaOH or K₂CO₃ in aqueous or ethanol solvent). Reaction temperature (room temperature vs. elevated) and stoichiometric ratios significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted pyrrolidine or dimerized species . For advanced applications, protecting group strategies (e.g., Boc-protected intermediates) may be employed to prevent unwanted side reactions during multi-step syntheses .
Q. How can researchers ensure accurate structural characterization of this compound, including stereochemical analysis?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with software like SHELXL for refinement to resolve absolute configuration . Complementary techniques include:
- NMR : H and C NMR to confirm proton environments and carbon connectivity.
- Chiral HPLC or CE : To separate enantiomers and assess optical purity, particularly if the compound has a stereogenic center (e.g., the hydroxyl and pyrrolidine substituents) .
- IR Spectroscopy : To identify functional groups (e.g., hydroxyl, carboxylic acid) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in a tightly sealed container at 2–8°C in a dry, ventilated area. Avoid exposure to light to prevent degradation .
- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. What are the applications of this compound in medicinal chemistry, and how is it utilized in drug discovery pipelines?
- Methodology : The compound serves as a chiral building block for:
- Pharmaceutical Intermediates : Used in synthesizing benzoimidazole carboximidamide derivatives with potential antimicrobial or anticancer activity .
- Peptide Mimetics : The pyrrolidine ring mimics proline-like conformations, enabling modulation of pharmacokinetic properties in drug candidates .
- Biological Target Studies : Functionalization (e.g., esterification, amidation) allows probing interactions with enzymes or receptors via structure-activity relationship (SAR) studies .
Q. How can kinetic parameters and reaction mechanisms involving this compound be elucidated using spectroscopic methods?
- Methodology :
- Kinetic Profiling : Use real-time H NMR or UV-Vis spectroscopy to monitor reaction progress (e.g., esterification rates).
- Isotopic Labeling : O labeling in the hydroxyl group can track nucleophilic substitution pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and activation energies for reactions like oxidation or ring-opening .
Q. What strategies are effective in resolving enantiomers of this compound, and what analytical techniques validate their purity?
- Methodology :
- Chiral Resolution : Use chiral auxiliaries (e.g., Mosher’s acid) or enzymatic resolution with lipases to separate enantiomers .
- Validation : Polarimetry for optical rotation and chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with >99% enantiomeric excess (ee) confirmation .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for high-yield enantiopure synthesis .
Q. What computational methods assist in predicting the reactivity and interactions of this compound with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding affinities to proteins (e.g., kinases) using the compound’s 3D structure from SXRD .
- MD Simulations (GROMACS) : Study conformational stability in aqueous vs. lipid environments to predict bioavailability .
- QSAR Models : Train machine learning algorithms on derivatives to optimize bioactivity and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
